(benzyloxy)[(2,4,6-tri-tert-butylphenyl)amino][2,4,6-tris(propan-2-yl)phenyl]-lambda5-phosphanethione
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Overview
Description
(benzyloxy)[(2,4,6-tri-tert-butylphenyl)amino][2,4,6-tris(propan-2-yl)phenyl]-lambda5-phosphanethione is a complex organic compound characterized by its bulky substituents and unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (benzyloxy)[(2,4,6-tri-tert-butylphenyl)amino][2,4,6-tris(propan-2-yl)phenyl]-lambda5-phosphanethione typically involves multiple steps, starting with the preparation of the core phenylmethoxy and phosphinothioyl intermediates. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(benzyloxy)[(2,4,6-tri-tert-butylphenyl)amino][2,4,6-tris(propan-2-yl)phenyl]-lambda5-phosphanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to phosphine derivatives.
Substitution: The bulky substituents can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce phosphine derivatives.
Scientific Research Applications
(benzyloxy)[(2,4,6-tri-tert-butylphenyl)amino][2,4,6-tris(propan-2-yl)phenyl]-lambda5-phosphanethione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized as a stabilizer or additive in polymer and material science.
Mechanism of Action
The mechanism of action of (benzyloxy)[(2,4,6-tri-tert-butylphenyl)amino][2,4,6-tris(propan-2-yl)phenyl]-lambda5-phosphanethione involves its interaction with specific molecular targets and pathways. The bulky substituents can influence the compound’s binding affinity and selectivity towards enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-tritert-butylphenol: A phenol derivative with similar steric hindrance but different functional groups.
2,4,6-tritert-butylpyrimidine: A pyrimidine derivative with comparable steric properties.
Uniqueness
(benzyloxy)[(2,4,6-tri-tert-butylphenyl)amino][2,4,6-tris(propan-2-yl)phenyl]-lambda5-phosphanethione is unique due to its combination of bulky substituents and functional groups, which confer distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
2,4,6-tritert-butyl-N-[phenylmethoxy-[2,4,6-tri(propan-2-yl)phenyl]phosphinothioyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H60NOPS/c1-26(2)30-21-32(27(3)4)37(33(22-30)28(5)6)43(44,42-25-29-19-17-16-18-20-29)41-36-34(39(10,11)12)23-31(38(7,8)9)24-35(36)40(13,14)15/h16-24,26-28H,25H2,1-15H3,(H,41,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAGVMHVWHTGAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)P(=S)(NC2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)OCC3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H60NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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